molecular formula C16H34O B000772 Hexadecanol CAS No. 36653-82-4

Hexadecanol

Cat. No. B000772
CAS RN: 36653-82-4
M. Wt: 242.44 g/mol
InChI Key: BXWNKGSJHAJOGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexadecanol can be synthesized through various chemical processes, including the hydrogenation of hexadecanoic acid in the presence of a Ru-Sn/C catalyst, which has been systematically investigated for its efficiency in converting hexadecanoic acid to 1-hexadecanol under varying conditions of temperature, pressure, and reaction time (Ain, Rodiansono, & Mustikasari, 2019). Another approach involves metabolic engineering in Saccharomyces cerevisiae, which has been modified to produce 1-hexadecanol by expressing a fatty acyl-CoA reductase from barn owl, demonstrating significant improvements in production yields (Feng, Lian, & Zhao, 2015).

Molecular Structure Analysis

The molecular structure of hexadecanol has been elucidated through various spectroscopic methods. For instance, the structure and 2D phase behavior of hexadecanol isomers adsorbed to the air/water interface have been studied, revealing insights into the molecular orientation within monolayer films at equilibrium spreading pressures (Can, Mago, & Walker, 2006).

Chemical Reactions and Properties

Hexadecanol undergoes various chemical reactions, reflecting its versatile chemical properties. It serves as a precursor in the synthesis of more complex molecules and participates in reactions such as esterification and hydrogenation. Its chemical stability is also notable, making it a valuable component in synthetic clinical lung surfactant preparations to improve their spreading properties (Zhu, Sun, Hao, & Zhang, 2016).

Physical Properties Analysis

The physical properties of hexadecanol, including its phase behavior and thermal properties, have been thoroughly studied. For example, the low-temperature heat capacities of 1-hexadecanol were measured, providing valuable data on its solid-liquid phase transition, molar enthalpy, and entropy of fusion (Xing, Tan, Shi, Tong, Wang, & Li, 2008).

Scientific Research Applications

  • Interfacial Studies : Hexadecanol is used to study the interfacial structure of alcohols and alkanes in contact with polystyrene films, providing insights into molecular interactions at interfaces (Li, Dhinojwala, & Yeganeh, 2009).

  • Cellular Mechanism Studies : It serves as a fatty acid analog in research on cellular mechanisms of free fatty acid uptake (Spector & Soboroff, 1972).

  • Phase Behavior Analysis : Researchers use hexadecanol isomers adsorbed to the air/water interface to study the structure and 2D phase behavior of molecules at equilibrium spreading pressures (Can, Mago, & Walker, 2006).

  • Anti-Cancer Properties : Hexadecanol has shown potential anti-cancer properties by significantly reducing the viability of human breast and cervical cancer cells (Sharifi et al., 2020).

  • Emulsion Stability : It increases the viscosity of nonionic detergents, enhancing the stability of oil-in-water emulsions (Elworthy, Florence, & Rogers, 1971).

  • Anaerobic Oxidation Studies : Hexadecanol is used as an electron donor and carbon source in the anaerobic oxidation of saturated hydrocarbons by sulfate-reducing bacteria (Aeckersberg, Bak, & Widdel, 1991).

  • Biosynthesis Research : It is rapidly oxidized to fatty acids, which are key intermediates for the biosynthesis of both alkyl and alk-1-enyl glycerophosphatides in myelinating brain (Schmid & Takahashi, 1970).

  • Industrial Applications : 1-Hexadecanol is used in surfactants, lubricants, detergents, pharmaceuticals, and cosmetics (Feng, Lian, & Zhao, 2015).

  • Water Evaporation Reduction : Hexadecanol monolayers retard the evaporation of water, potentially reducing water loss from large storages (Barnes, 2008).

  • Thermodynamic Studies : Its heat capacities and thermodynamic properties are studied to determine its purity, real melting point, and thermodynamic functions (Xing et al., 2008).

Future Directions

A study has demonstrated the potential of producing xylose-based 1-hexadecanol in S. cerevisiae, which could be applied in developing consolidated bioprocessing for producing other fatty acid-derived chemicals . Another study has shown the potential of microencapsulating 1-hexadecanol as a phase change material with reversible thermochromic properties .

Relevant Papers

Several papers have been published on Hexadecanol. One paper discusses the microencapsulation of 1-hexadecanol as a phase change material with reversible thermochromic properties . Another paper presents the thermal properties of 1-hexadecanol/high-density polyethylene/graphene nanoplates composites as form-stable heat storage materials .

properties

IUPAC Name

hexadecan-1-ol
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InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3
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InChI Key

BXWNKGSJHAJOGX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
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Related CAS

19141-82-3 (aluminum salt)
Record name Cetyl alcohol [NF]
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DSSTOX Substance ID

DTXSID4027991
Record name 1-Hexadecanol
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Molecular Weight

242.44 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless
Record name 1-Hexadecanol
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Boiling Point

334 °C at 760 mm Hg
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Flash Point

175 °C
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Solubility

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol)
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Density

0.8187 at 50 °C/4 °C, 0.8152 (55°)
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Vapor Density

8.360 (AIR= 1)
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Vapor Pressure

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C
Record name Cetyl alcohol
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Mechanism of Action

Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol.
Record name Cetyl alcohol
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Product Name

Cetyl Alcohol

Color/Form

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid

CAS RN

36653-82-4, 36311-34-9, 124-29-8
Record name Cetyl alcohol
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Record name 1-HEXADECANOL
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Melting Point

49.3 °C
Record name Cetyl alcohol
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Synthesis routes and methods

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecanol
Reactant of Route 2
Hexadecanol
Reactant of Route 3
Hexadecanol
Reactant of Route 4
Hexadecanol
Reactant of Route 5
Hexadecanol
Reactant of Route 6
Hexadecanol

Citations

For This Compound
18,200
Citations
S Abrahamsson, G Larsson, E von Sydow - Acta Crystallographica, 1960 - scripts.iucr.org
… The 7-form of n-hexadecanol, CzeH33OH, is monoclinie with a--8.95, b=4.93, c=88.1 A, fl--… Preparation of crystals The pure hexadecanol was provided by Prof. E. Sten- hagen and his …
Number of citations: 143 scripts.iucr.org
AA Aydın, A Aydın - Solar Energy Materials and Solar Cells, 2012 - Elsevier
… A series of high-chain fatty acid esters of 1-hexadecanol (cetyl alcohol) were prepared through esterification reaction between 1-hexadecanol and C10–C20 fatty acids with even carbon …
Number of citations: 115 www.sciencedirect.com
FP Krause, W Lange - The Journal of Physical Chemistry, 1965 - ACS Publications
The present state of knowledge of Ge ions in solution does not enable a precise evaluation of the last term in this equationto be made; however, the standard electrode potential of Ge …
Number of citations: 26 pubs.acs.org
V Métivaud, A Lefèvre, L Ventolà, P Négrier… - Chemistry of …, 2005 - ACS Publications
The experimental temperature−composition phase diagram of the binary system between hexadecane (C 16 H 34 ) and 1-hexadecanol (C 16 H 33 OH) has been established by …
Number of citations: 48 pubs.acs.org
X Feng, J Lian, H Zhao - Metabolic Engineering, 2015 - Elsevier
Fatty alcohols are important components of a vast array of surfactants, lubricants, detergents, pharmaceuticals and cosmetics. We have engineered Saccharomyces cerevisiae to …
Number of citations: 111 www.sciencedirect.com
J Xing, Z Tan, Q Shi, B Tong, S Wang… - Journal of thermal …, 2008 - akjournals.com
The low-temperature heat capacities of 1-hexadecanol have been measured with an automatic adiabatic calorimeter over the temperature range from 80 to 370 K. A solid-liquid phase …
Number of citations: 25 akjournals.com
DG Kolp, ES Lutton - Journal of the American Chemical Society, 1951 - ACS Publications
… («-Hexadecanol was not considered experimentally by them but by Baker and Smyth1 … It is the purpose of this paper to clarify knowledge of the three forms of both «-hexadecanol …
Number of citations: 77 pubs.acs.org
AA Spector, JM Soboroff - Journal of Lipid Research, 1972 - ASBMB
… as hexadecanol even after 1 hr of incubation at 37OC. Addition of unlabeled hexadecanol … lipids, suggesting that the slow rate of hexadecanol metabolism was not due to a toxic effect of …
Number of citations: 23 www.jlr.org
A Kramer, G Thodos - Journal of Chemical and Engineering Data, 1988 - ACS Publications
By use of a continuous flow facility, vapor-phase compositions In supercritical carbon dioxide at 318, 328, and 338 K have been measured for 1-hexadecanol (CH3 (CH2) 14CH2OH) …
Number of citations: 96 pubs.acs.org
B Tang, L Wang, Y Xu, J Xiu, S Zhang - Solar Energy Materials and Solar …, 2016 - Elsevier
… on hexadecanol and dye-linked polyurethane (dye-PU) was obtained in the present paper. Hexadecanol … The maximum weight percentage of hexadecanol that could be added to the …
Number of citations: 154 www.sciencedirect.com

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